Methyl 3-(methyl(pentan-3-yl)amino)propanoate
Description
Methyl 3-(methyl(pentan-3-yl)amino)propanoate is a tertiary amine-containing ester compound. Structurally, it features a propanoate backbone substituted with a methyl group and a pentan-3-yl group on the nitrogen atom, forming a branched aliphatic tertiary amine (Figure 1). Tertiary amines like this are critical in catalysis, ligand design, and drug development due to their nucleophilicity, basicity, and ability to modulate molecular lipophilicity .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(pentan-3-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
BIPIORYCMGBKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of N-Methyl-pentan-3-ylamine
Starting Materials :
-
Pentan-3-ylamine
-
Methylating agent (e.g., dimethyl sulfate)
-
Base (NaOH or KOH)
Procedure :
Pentan-3-ylamine undergoes methylation using dimethyl sulfate in the presence of a strong base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group of dimethyl sulfate. The product, N-methyl-pentan-3-ylamine, is isolated via distillation under reduced pressure (yield: 85–90%).
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 90–95°C |
| Solvent | Toluene |
| Reaction Time | 4–6 hours |
| Molar Ratio (Amine:Dimethyl Sulfate) | 1:1.2 |
Step 2: Esterification with Methyl 3-Chloropropionate
Reaction Mechanism :
N-Methyl-pentan-3-ylamine reacts with methyl 3-chloropropionate in a nucleophilic acyl substitution. A base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion.
Optimized Protocol :
-
Solvent : Dichloromethane or methanol
-
Base : Triethylamine (1.2 equivalents relative to amine)
-
Molar Ratio (Amine:Ester) : 1:1.2
-
Temperature : 60–70°C (reflux)
-
Time : 8–12 hours
Yield : 75–80% after purification via vacuum distillation.
One-Pot Reductive Amination Approach
An alternative method employs reductive amination to streamline synthesis.
Reaction Scheme
-
Condensation of pentan-3-one with methyl 3-aminopropionate.
-
Reduction of the imine intermediate using sodium cyanoborohydride (NaBH3CN).
Conditions :
| Component | Specification |
|---|---|
| Solvent | Methanol |
| Catalyst | Acetic acid (5% v/v) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 24 hours |
Advantages and Limitations
-
Advantages : Ambient temperature operation; avoids hazardous methylating agents.
-
Limitations : Lower yield compared to alkylation methods; requires purification via column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Hofmann Alkylation | 75–80 | ≥95 | Handling corrosive dimethyl sulfate |
| Reductive Amination | 68–72 | 90–92 | Longer reaction time; byproduct formation |
Industrial Scalability : The Hofmann alkylation route is preferred for large-scale production due to higher yields and established safety protocols.
Advanced Catalytic Methods
Recent innovations focus on catalytic systems to enhance efficiency:
Palladium-Catalyzed Coupling
A palladium(II) acetate catalyst enables coupling between methyl acrylate and N-methyl-pentan-3-ylamine under mild conditions:
Conditions :
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(methyl(pentan-3-yl)amino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(methyl(pentan-3-yl)amino)propanoate has been studied for its potential therapeutic applications:
- Antinociceptive Properties : Research indicates that this compound exhibits significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management. The mechanism may involve the modulation of neurotransmitter systems, particularly influencing GABAergic pathways .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activities. However, specific studies are needed to confirm this potential .
Enzyme Inhibition Studies
The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters. This inhibition could enhance neurotransmitter availability in the synaptic cleft, potentially improving mood and cognitive function .
Synthesis and Derivative Studies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available precursors such as methyl acrylate and pentan-3-amine.
- Nucleophilic Substitution : The formation of the propanoate moiety through nucleophilic substitution.
- Amination : Introduction of the amino group via reductive amination.
Table 1: Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | Methyl acrylate and pentan-3-amine |
| Nucleophilic Substitution | Formation of methyl 3-(penta-3-amino)propanoate |
| Amination | Introduction of the amino group |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antinociceptive Effects :
- Neuroprotection in Cell Cultures :
Mechanism of Action
The mechanism of action of Methyl 3-(methyl(pentan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which then interacts with its target. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl Propanoate Derivatives
*Molecular formula for this compound can be inferred as C₁₀H₂₁NO₂ based on its structure.
Key Differences and Implications
Tertiary vs. Primary Amines: The target compound’s tertiary amine group (vs. primary amines in ) reduces hydrogen-bonding capacity but enhances lipophilicity, favoring membrane permeability in drug design .
Aliphatic vs. Aromatic Substituents: The pentan-3-yl group in the target compound confers aliphatic flexibility, contrasting with aromatic phenyl or naphthyl groups in . Aliphatic chains may reduce π-π stacking interactions but improve solubility in nonpolar environments .
Electron-Withdrawing Groups :
- The trifluoromethyl group in increases electronegativity, enhancing binding to electron-deficient biological targets. This is absent in the target compound, which relies on aliphatic hydrophobicity.
Pharmacophore Diversity :
- Compounds like incorporate sulfonamide and thienyl groups, which are common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The target compound’s simpler structure may prioritize ease of synthesis over targeted bioactivity.
Biological Activity
Methyl 3-(methyl(pentan-3-yl)amino)propanoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 229.36 g/mol. The compound features a branched alkyl chain, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. The interaction with these molecular targets can lead to various biological effects, including alterations in cellular signaling pathways. The precise mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing physiological responses such as neurotransmission and immune responses.
In Vitro Studies
Recent studies have evaluated the antiplasmodial activity of compounds structurally similar to this compound. For instance, a screening against Plasmodium falciparum strains demonstrated that several derivatives exhibited potent antimalarial activity in the nanomolar range (Table 1). This suggests that structural modifications can significantly enhance biological efficacy.
| Compound Name | Antiplasmodial Activity (IC50 in nM) | Structural Features |
|---|---|---|
| Compound A | 50 | Methyl group at P1 |
| Compound B | 100 | Ethyl group at P2 |
| This compound | TBD | Pentan-3-yl group |
Case Studies
- Anticancer Activity : A study explored the cytotoxic effects of methyl derivatives on various cancer cell lines. The results indicated that certain methylated compounds showed significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutics like doxorubicin .
- Drug Development Applications : The compound has been investigated for its potential role in drug delivery systems due to its favorable solubility and permeability characteristics. Its ability to modulate receptor activity makes it a candidate for developing targeted therapies.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Unique Aspects |
|---|---|
| Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate | Different alkyl chain length affects binding affinity |
| tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate | Tert-butyl group enhances stability |
| Methyl 3-(benzyloxycarbonylamino) propanoate | Different functional groups influence biological activity |
This comparison underscores how minor structural variations can lead to significant differences in biological behavior and therapeutic potential.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of Methyl 3-(methyl(pentan-3-yl)amino)propanoate?
- Methodology : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra should resolve the methyl groups on the pentan-3-yl and ester moieties, while HRMS confirms the molecular ion peak ([M+H]) at m/z 188.27. X-ray crystallography (as demonstrated for structurally similar esters in and ) can resolve stereochemical ambiguities. Compare experimental data with computational predictions using tools like PubChem or NIST Chemistry WebBook .
Q. How can the purity of this compound be assessed prior to biological or synthetic applications?
- Methodology : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–220 nm. Validate purity (>95%) via integration of chromatographic peaks. Complementary techniques include elemental analysis (C, H, N) and Karl Fischer titration for residual moisture .
Intermediate Research Questions
Q. What synthetic routes are reported for this compound, and how can yield be optimized?
- Methodology : A plausible route involves a Michael addition of methylamine to pentan-3-yl acrylate, followed by methylation. suggests the use of NaBH-mediated reductive amination for similar β-amino esters. Optimize reaction parameters (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC or in situ IR .
Q. What precautions are necessary for handling this compound due to its stability profile?
- Methodology : Store under inert atmosphere (N) at –20°C to prevent ester hydrolysis or oxidation. Avoid prolonged exposure to moisture or strong acids/bases. Use PPE (nitrile gloves, chemical goggles) and fume hoods during synthesis. Stability data from indicate no explosive hazards, but reactivity with strong oxidizing agents should be tested .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of target proteins (e.g., acetylcholinesterase or GPCRs). Optimize the ligand’s conformation via DFT calculations (B3LYP/6-31G* basis set) to refine charge distribution and H-bonding potential. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How to resolve contradictions in reported synthetic yields or byproduct formation?
- Methodology : Conduct a meta-analysis of published protocols (e.g., vs. 17) to identify critical variables (e.g., solvent, temperature). Use LC-MS or GC-MS to characterize byproducts. For example, competing N-alkylation versus O-alkylation pathways may explain discrepancies. Adjust protecting groups (e.g., Boc for amines) to suppress side reactions .
Q. What strategies enable the incorporation of this compound into peptidomimetics or prodrugs?
- Methodology : Utilize solid-phase peptide synthesis (SPPS) to conjugate the ester to peptide backbones via amide coupling (EDC/HOBt). For prodrugs, design pH-sensitive linkers (e.g., hydrazones) for controlled release. demonstrates successful integration of thiazole-containing amino acids into antimycobacterial agents, providing a template for structural analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
